N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-27-16-6-5-7-17-18(16)21-20(28-17)22-19(24)14-8-10-15(11-9-14)29(25,26)23-12-3-2-4-13-23/h5-11H,2-4,12-13H2,1H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMUPLWFNQRDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975068 | |
| Record name | N-(4-Methoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5967-53-3 | |
| Record name | N-(4-Methoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is linked to a piperidine sulfonamide group. The structural formula can be represented as:
This unique structure contributes to its interactions with biological targets, particularly in the context of receptor modulation and enzyme inhibition.
Research indicates that compounds in the benzothiazole class often exhibit multifaceted mechanisms of action. The specific mechanisms for this compound include:
- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and viral replication.
- Receptor Modulation : It has been noted for its potential interaction with various receptors, including adenosine receptors, which play roles in numerous physiological processes.
Antibacterial Activity
Research on related compounds has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, complexes derived from benzothiazole exhibited stronger antibacterial activity compared to standard antibiotics like amikacin. This suggests that this compound may also possess similar properties .
Case Study 1: Antiviral Efficacy
In vitro studies conducted on similar benzamide derivatives revealed IC50 values indicating effective inhibition of HBV replication. For instance:
| Compound | IC50 (µM) | SI (Selectivity Index) |
|---|---|---|
| IMB-0523 | 1.99 | 58 |
| Lamivudine | 7.37 | >440 |
These findings suggest that compounds structurally related to this compound could be developed as potent antiviral agents .
Case Study 2: Antibacterial Screening
In a comparative study involving synthesized benzothiazole derivatives:
| Complex ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Complex 9 | Staphylococcus aureus | 0.5 µg/mL |
| Complex 10 | Escherichia coli | 0.8 µg/mL |
These results indicated that certain derivatives not only matched but exceeded the efficacy of conventional antibiotics .
Comparison with Similar Compounds
Structural Features
Physicochemical Properties
- Solubility : The piperidinyl group in the target compound may enhance aqueous solubility compared to morpholine () due to its basic nitrogen (pKa ~11 vs. morpholine’s ~8.3) .
- Lipophilicity : Methoxy-substituted benzothiazoles (target) are less lipophilic than methyl analogs () but more than bromo derivatives (), affecting bioavailability.
- Molecular Weight : The target compound likely falls within 450–500 g/mol, comparable to (450.0 g/mol) but lower than BA91757 (561.12 g/mol) .
Preparation Methods
Sulfonation of Benzoic Acid Derivatives
The introduction of the sulfonyl group at the para position of benzoic acid is critical. This is typically achieved through chlorosulfonation using chlorosulfonic acid, yielding 4-chlorosulfonylbenzoic acid. Subsequent nucleophilic substitution with piperidine in anhydrous dichloromethane (DCM) at 0–5°C affords 4-(1-piperidinylsulfonyl)benzoic acid.
Reaction Conditions:
Alternative Sulfurylating Agents
Recent advancements employ sulfur trioxide complexes (e.g., SO₃·Py) in dimethylformamide (DMF) to directly sulfonate benzoic acid, followed by piperidine addition. This method reduces side products and improves scalability.
Preparation of 4-Methoxy-1,3-Benzothiazol-2-Amine
Oxidative Condensation of 2-Mercaptobenzothiazoles
The benzothiazole core is synthesized via oxidative condensation of 4-methoxy-2-aminothiophenol with a carbonyl source. A patent by EP0314663A1 details the use of sodium hypochlorite (NaOCl) as an oxidizing agent in a water-miscible solvent (e.g., isopropanol/water).
Procedure:
Cyclization via Thiourea Intermediate
An alternative route involves cyclizing 4-methoxy-N-phenylthiourea with bromine in acetic acid, forming the benzothiazole ring. This method, though less common, avoids the use of hazardous thiols.
Amide Coupling of Intermediate Fragments
Activation of 4-(1-Piperidinylsulfonyl)Benzoic Acid
The carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) under reflux. Source demonstrates this step with imidazole-4-carboxylic acid, achieving 94% yield after 72 hours.
Conditions:
Coupling with 4-Methoxy-1,3-Benzothiazol-2-Amine
The final amide bond formation employs coupling agents such as PyBop or HOBt/EDC. Source reports using PyBop (1.1 equiv.) and N-ethyl-N,N-diisopropylamine (DIEA, 2.0 equiv.) in DMF at 20°C for 18 hours.
Optimized Protocol:
-
4-(1-Piperidinylsulfonyl)benzoyl chloride (1.05 equiv.)
-
4-Methoxy-1,3-benzothiazol-2-amine (1.0 equiv.)
-
Solvent: DMF or dichloromethane.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Sulfonation Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorosulfonation | ClSO₃H, Piperidine | 75–85 | 95–98 |
| SO₃·Py Complex | SO₃·Py, Piperidine | 82–88 | 97–99 |
Table 2: Amide Coupling Agents
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| PyBop | DMF | 18 | 70–78 |
| HOBt/EDC | DCM | 16 | 65–72 |
Challenges and Optimization Strategies
Regioselectivity in Benzothiazole Formation
The methoxy group’s position is secured by starting with 4-methoxy-2-aminothiophenol. Alternative routes using nitration/reduction risk meta-substitution, reducing yield.
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(1-piperidinylsulfonyl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting 4-methoxy-1,3-benzothiazol-2-amine with a sulfonyl chloride derivative (e.g., 4-(1-piperidinylsulfonyl)benzoyl chloride) under basic conditions (e.g., K₂CO₃ or triethylamine) in aprotic solvents like acetonitrile or DMF .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product.
- Characterization : Confirm structure via -NMR, -NMR, and HRMS. IR spectroscopy can validate sulfonamide and benzamide functional groups .
Q. How can researchers validate the structural purity of this compound?
Methodological Answer:
- Spectroscopic Analysis : Compare experimental -NMR chemical shifts with predicted values (e.g., using ChemDraw or ACD/Labs). Discrepancies >0.1 ppm may indicate impurities .
- Elemental Analysis : Ensure calculated vs. experimental C, H, N, S content aligns within ±0.3% .
- Single-Crystal X-ray Diffraction (SC-XRD) : For definitive confirmation, grow crystals via slow evaporation (e.g., in DMSO/water) and refine using SHELXL (SHELX suite) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase for Alzheimer’s research) with donepezil as a positive control. IC₅₀ values can be calculated using GraphPad Prism .
- Antimicrobial Activity : Perform microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a reference .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives targeting specific enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., acetylcholinesterase PDB: 4EY7). Prioritize poses with lowest binding energy and validate via MD simulations (NAMD/GROMACS) .
- QSAR Modeling : Develop models with descriptors like logP, polar surface area, and H-bond donors to predict activity. Validate using leave-one-out cross-validation .
Q. How should researchers resolve contradictions between experimental and computational data (e.g., unexpected binding affinities)?
Methodological Answer:
- Re-examine Assay Conditions : Verify enzyme activity (e.g., via positive controls) and compound solubility (DLS for aggregation).
- Recompute Docking Parameters : Adjust protonation states (Epik) or include explicit water molecules. Cross-validate with MM/PBSA binding free energy calculations .
- Synchrotron Crystallography : If SC-XRD data conflicts with docking, collect high-resolution (<1.2 Å) data to refine electron density maps (e.g., using SHELXL) .
Q. What strategies mitigate challenges in crystallizing sulfonamide-benzamide hybrids?
Methodological Answer:
- Solvent Screening : Use combinatorial screens (e.g., Hampton Research Crystal Screen) with DMSO, ethanol, or PEG-based precipitants.
- Co-crystallization : Add small molecules (e.g., glycerol) to stabilize crystal packing.
- Twinned Data Refinement : For problematic datasets, employ SHELXL’s TWIN/BASF commands to model twin domains .
Q. How can researchers assess metabolic stability in early-stage drug development?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
